5-(1h-Pyrazol-4-yl)pyrimidine
Description
Contextualization of Heterocyclic Systems in Modern Medicinal and Material Sciences
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental to the development of new technologies and therapies. Their unique structural and electronic properties make them indispensable in designing novel pharmaceuticals and advanced materials. In medicinal chemistry, heterocyclic scaffolds are cornerstones of drug discovery, forming the core of numerous approved drugs. nih.gov In material science, these compounds are investigated for applications in polymers, coatings, and functional dyes. smolecule.com
Significance of Pyrazole (B372694) and Pyrimidine (B1678525) Motifs as Biologically Active Scaffolds and Structural Components
Both pyrazole, a five-membered ring with two adjacent nitrogen atoms, and pyrimidine, a six-membered ring with two nitrogen atoms at positions 1 and 3, are prominent heterocyclic systems. wisdomlib.org These motifs are not only components of essential biological molecules like nucleic acids (in the case of pyrimidine) but are also recognized as "privileged structures" in medicinal chemistry. This designation stems from their ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. wisdomlib.orgmdpi.com Pyrazole and its derivatives are known to exhibit anti-inflammatory, anticancer, and antimicrobial properties. mdpi.comnih.gov Similarly, pyrimidine-containing compounds are integral to a vast number of therapeutic agents with applications as antiviral, antibacterial, and anticancer drugs. wisdomlib.orgtandfonline.comcore.ac.uk The combination of these two rings into a single molecule, such as in 5-(1H-Pyrazol-4-yl)pyrimidine, offers a unique scaffold for the exploration of new chemical space and biological activities.
Historical Development and Current Landscape of Research on Pyrazolyl-Pyrimidine Derivatives
The synthesis and study of pyrazolyl-pyrimidine derivatives have a rich history, with early research focusing on fundamental synthesis and characterization. Over the decades, and with the advent of modern synthetic techniques and screening methods, the focus has shifted towards their potential applications. The 1980s and 1990s saw a surge in interest as these compounds were identified as potent enzyme inhibitors, particularly against protein kinases. nih.gov
Current research is vibrant and multifaceted. Synthetic chemists are continuously developing more efficient and greener methods for their preparation, including microwave-assisted synthesis and multi-component reactions. nih.govnih.gov In medicinal chemistry, there is a strong emphasis on designing pyrazolyl-pyrimidine derivatives as highly selective inhibitors for specific biological targets, such as kinases involved in cancer and inflammatory diseases. nih.govmdpi.commdpi.comnih.gov The field is also expanding into material science, exploring the photophysical properties of these compounds for potential use as fluorophores. nih.govmdpi.com
Rationale and Strategic Imperatives for Comprehensive Investigation of this compound
The strategic importance of investigating this compound and its derivatives lies in the synergistic potential of its constituent rings. The pyrazole moiety offers a versatile platform for substitution, allowing for fine-tuning of steric and electronic properties. The pyrimidine ring provides key hydrogen bonding features and can be readily functionalized. This combination creates a scaffold with a high degree of structural diversity and the potential to interact with a multitude of biological targets with high affinity and selectivity.
A comprehensive investigation is imperative to fully unlock the potential of this scaffold. This includes:
Exploring diverse synthetic routes to create a wide array of derivatives.
Conducting thorough biological screening to identify novel therapeutic applications. wisdomlib.orgmdpi.commdpi.com
Performing detailed structure-activity relationship (SAR) studies to understand how chemical modifications influence biological activity. nih.govbohrium.com
Investigating its physicochemical and material properties to uncover new applications beyond medicine.
Overview of Key Research Areas in this compound Chemistry
The research landscape for this compound and related compounds is dominated by several key areas:
Synthetic Methodology: Development of novel and efficient synthetic strategies remains a cornerstone of research. This includes one-pot syntheses, regioselective functionalization, and the use of modern techniques like microwave irradiation and ultrasound promotion. nih.govmdpi.comscispace.com
Medicinal Chemistry: A significant portion of research is dedicated to the design and synthesis of pyrazolyl-pyrimidine derivatives as therapeutic agents. A primary focus is on the development of kinase inhibitors for the treatment of cancer and inflammatory diseases. nih.govmdpi.comnih.govnih.gov Other areas of interest include their potential as antimicrobial and anti-diabetic agents. nih.govmdpi.comacs.org
Computational Chemistry: Theoretical studies, including Density Functional Theory (DFT) calculations and molecular docking, are increasingly used to predict the structural, electronic, and biological properties of these compounds. bohrium.comjchemrev.comresearchgate.netresearchgate.net This aids in the rational design of new derivatives with enhanced activity and selectivity.
Structural and Spectroscopic Analysis: Detailed characterization using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry is crucial for confirming the structure and understanding the properties of newly synthesized compounds. smolecule.comd-nb.infomdpi.comccspublishing.org.cnnih.gov
Material Science: An emerging area of research is the exploration of the photophysical properties of pyrazolyl-pyrimidines for applications in materials science, such as in the development of novel fluorophores. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6N4 |
|---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
5-(1H-pyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C7H6N4/c1-6(2-9-5-8-1)7-3-10-11-4-7/h1-5H,(H,10,11) |
InChI Key |
KKTALDRBBASPFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1)C2=CN=CN=C2 |
Origin of Product |
United States |
Advanced Structural Characterization and Spectroscopic Analysis of 5 1h Pyrazol 4 Yl Pyrimidine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 5-(1H-Pyrazol-4-yl)pyrimidine and its derivatives. It provides detailed information about the chemical environment of individual protons and carbons, enabling the confirmation of the molecular framework and the connectivity between the pyrazole (B372694) and pyrimidine (B1678525) rings.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on both the pyrimidine and pyrazole rings. The chemical shift (δ) of each proton is influenced by the electron density of its environment and the anisotropic effects of the aromatic rings. libretexts.org Protons on the electron-deficient pyrimidine ring are generally observed at a lower field (higher ppm) compared to those on the electron-rich pyrazole ring. libretexts.orgoregonstate.edu
The pyrimidine ring protons at positions 2, 4, and 6 would show characteristic chemical shifts. The proton at C2, situated between two nitrogen atoms, would be the most deshielded. The protons at C4 and C6 would appear as a doublet and a triplet or as part of a more complex splitting pattern depending on the specific coupling constants. The pyrazole ring features two protons on carbons C3 and C5, which would appear as singlets or narrow doublets, and a broad signal for the N-H proton, the chemical shift of which is often solvent-dependent.
Coupling constant (J) analysis is crucial for confirming the position of substituents and the connectivity of protons. For instance, the meta-coupling between H-4 and H-6 on the pyrimidine ring would be significantly smaller than ortho- or para-couplings seen in other aromatic systems.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrimidine H-2 | 9.1 - 9.3 | s | - |
| Pyrimidine H-4 | 8.8 - 9.0 | d | ~2.5 |
| Pyrimidine H-6 | 8.8 - 9.0 | d | ~2.5 |
| Pyrazole H-3 | 8.0 - 8.2 | s | - |
| Pyrazole H-5 | 8.0 - 8.2 | s | - |
| Pyrazole N-H | 12.0 - 14.0 | br s | - |
Note: Predicted values are based on data for parent pyrimidine and pyrazole structures and are subject to solvent and substitution effects.
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic effects of the nitrogen heteroatoms. nih.gov The carbon atoms of the pyrimidine ring, particularly C2, C4, and C6 which are directly bonded to nitrogen, are expected to resonate at a significantly lower field compared to the carbons in the pyrazole ring. rsc.org The carbon atom at the point of substitution, C5 of the pyrimidine ring, would also show a characteristic shift.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| Pyrimidine C-2 | 158 - 160 |
| Pyrimidine C-4 | 156 - 158 |
| Pyrimidine C-5 | 120 - 125 |
| Pyrimidine C-6 | 156 - 158 |
| Pyrazole C-3 | 135 - 140 |
| Pyrazole C-4 | 110 - 115 |
| Pyrazole C-5 | 135 - 140 |
Note: Predicted values are based on known data for related heterocyclic systems. nih.govrsc.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the H-4 and H-6 protons of the pyrimidine ring, confirming their scalar coupling relationship. The absence of cross-peaks for the pyrazole C-H protons would confirm their isolation from other protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹JCH). columbia.edu This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. For example, the signal for the pyrimidine H-2 proton in the ¹H spectrum would correlate with the C-2 signal in the ¹³C spectrum. elsevierpure.com
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). youtube.com The HMBC spectrum is critical for establishing the connectivity between the two heterocyclic rings. A key correlation would be observed between the pyrazole protons (H-3 and H-5) and the pyrimidine C-5, and/or between the pyrimidine protons (H-4 and H-6) and the pyrazole C-4. These long-range correlations provide definitive evidence for the C-C bond linking the two rings. sdsu.educolumbia.edu
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a primary technique for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. uab.edu Under electron impact (EI) ionization, the molecule will generate a molecular ion (M+•), the mass-to-charge ratio (m/z) of which confirms the molecular formula.
The fragmentation of the molecular ion provides a characteristic fingerprint that supports the proposed structure. For this compound, several key fragmentation pathways can be anticipated: researchgate.netsapub.org
Cleavage of the Inter-ring C-C Bond: This would be a primary fragmentation pathway, leading to the formation of pyrazol-4-yl and pyrimidin-5-yl radical cations or neutral fragments.
Fragmentation of the Pyrimidine Ring: The pyrimidine ring can undergo characteristic fragmentation by losing molecules like HCN. researchgate.net
Fragmentation of the Pyrazole Ring: The pyrazole ring is relatively stable but can fragment through the loss of HCN or N₂ following ring rearrangement. researchgate.net
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (C₇H₆N₄, MW = 146.15)
| m/z | Predicted Fragment | Fragmentation Pathway |
| 146 | [C₇H₆N₄]+• | Molecular Ion (M+•) |
| 119 | [C₆H₅N₂]+ | Loss of HCN from pyrimidine ring |
| 80 | [C₄H₄N₂]+• | Pyrimidine radical cation |
| 67 | [C₃H₃N₂]+ | Pyrazol-4-yl cation |
| 53 | [C₃H₃N]+ | Loss of N₂ from pyrimidine fragment |
| 40 | [C₂H₂N]+ | Loss of HCN from pyrazole fragment |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
N-H Vibrations: A key feature in the IR spectrum would be the N-H stretching vibration from the pyrazole ring, typically appearing as a broad band in the range of 3100-3300 cm⁻¹. nist.gov
C-H Vibrations: Aromatic C-H stretching vibrations for both rings are expected in the 3000-3100 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are often characteristic of the substitution pattern, would appear in the 700-900 cm⁻¹ range.
Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the aromatic pyrazole and pyrimidine rings will produce a series of characteristic sharp bands in the 1400-1650 cm⁻¹ region. core.ac.uk These bands are often intense in both IR and Raman spectra. researchgate.net
Table 4: Predicted Characteristic IR and Raman Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Ring |
| 3100 - 3300 | ν(N-H) stretch | Pyrazole |
| 3000 - 3100 | ν(C-H) aromatic stretch | Pyrazole & Pyrimidine |
| 1550 - 1650 | ν(C=N), ν(C=C) ring stretch | Pyrazole & Pyrimidine |
| 1400 - 1500 | ν(C=C), ν(C=N) ring stretch | Pyrazole & Pyrimidine |
| 1000 - 1200 | In-plane ring bending | Pyrazole & Pyrimidine |
| 700 - 900 | γ(C-H) out-of-plane bend | Pyrazole & Pyrimidine |
X-ray Crystallography of this compound Derivatives
An X-ray crystallographic study of a derivative of this compound would yield a wealth of data:
Unambiguous Connectivity: It would irrefutably confirm the C5-to-C4 linkage between the pyrimidine and pyrazole rings.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles would provide insight into the electronic nature of the molecule, such as the degree of bond localization within the heterocyclic rings. researchgate.net
Conformation: The dihedral angle between the mean planes of the pyrazole and pyrimidine rings would be determined, indicating whether the molecule adopts a planar or twisted conformation in the solid state.
Determination of Solid-State Molecular Conformation and Geometry
The solid-state conformation of a molecule like this compound is determined by X-ray crystallography. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated, defining the molecule's three-dimensional shape.
For related pyrazolopyrimidine systems, studies have shown that the fused ring systems are often nearly planar. For instance, in a derivative of 1H-pyrazolo[3,4-d]pyrimidine, the nine atoms of the fused ring system showed a root-mean-square (r.m.s.) deviation of 0.0308 Å from the least-squares plane. mdpi.com However, slight non-planarity can be observed, as seen in another pyrazolopyrimidine derivative where the dihedral angle between the mean planes of the constituent pyrazole and pyrimidine rings was 1.22(8)°. nih.gov
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The solid-state structure of nitrogen-containing heterocycles is typically dominated by a network of intermolecular interactions.
Hydrogen Bonding: The this compound molecule possesses a hydrogen bond donor (the pyrazole N-H group) and multiple hydrogen bond acceptors (the nitrogen atoms of the pyrazole and pyrimidine rings). This configuration makes robust hydrogen bonding a primary feature of its crystal structure. In related pyrazole and pyrimidine-containing crystals, N-H···N hydrogen bonds are common and play a crucial role in forming supramolecular assemblies like chains or dimers. mdpi.comresearchgate.net Weaker C-H···N and C-H···O interactions also contribute to the stability of the crystal lattice. mdpi.com For example, in pyrimidinone crystals, N-H···O and C-H···O hydrogen bonds are the predominant intermolecular interactions. researchgate.net
π-π Stacking: Aromatic systems like pyrazole and pyrimidine are prone to π-π stacking interactions. These interactions involve the overlap of π-orbitals between adjacent rings and are significant in the vertical assembly of molecules in the crystal. In derivatives of pyrazolo[3,4-d]pyrimidine, π-π stacking interactions between the pyrazolopyrimidine units contribute to the formation of stacks. tandfonline.com The geometry of these interactions (e.g., face-to-face, offset) and the inter-planar distances are key parameters determined from crystallographic data.
A hypothetical table of hydrogen bond geometries would include donor-hydrogen (D-H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances, along with the D-H···A angle.
Investigation of Crystal Packing and Supramolecular Architectures
Crystal packing describes how individual molecules are arranged in the unit cell to build the crystalline solid. This arrangement is the result of the combined effects of all intermolecular forces. Hydrogen bonds typically direct the formation of primary supramolecular motifs, such as one-dimensional chains or two-dimensional sheets. These primary structures then assemble into a three-dimensional architecture through weaker forces like van der Waals interactions and π-π stacking.
In related pyrazolo[3,4-d]pyrimidine systems, molecules have been observed to assemble into helical or zigzag chains via hydrogen bonding. mdpi.com In other cases, π-stacking interactions between pyrimidine moieties can form centrosymmetric dimers, which then assemble into chains. tandfonline.com The specific supramolecular architecture adopted by this compound would depend on the most energetically favorable arrangement that maximizes attractive intermolecular interactions.
Studies of Polymorphism and Crystallinity Effects (if applicable)
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of the same compound can exhibit different physical properties. The study of polymorphism is particularly relevant for bioactive molecules. For instance, two conformational polymorphs of a bioactive pyrazolo[3,4-d]pyrimidine derivative have been isolated and characterized. mdpi.com These polymorphs, crystallized from different solvents, showed distinct molecular conformations and packing arrangements, primarily differing in the nature of their hydrogen-bonded supramolecular chains. mdpi.com One form was found to be thermodynamically more stable than the other, as determined by lattice energy calculations. mdpi.com Whether this compound exhibits polymorphism is unknown without experimental investigation under various crystallization conditions.
Computational and Theoretical Investigations of 5 1h Pyrazol 4 Yl Pyrimidine Molecular Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and properties of a molecule.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to determine the ground-state electronic structure of a molecule by calculating the electron density rather than the complex many-electron wavefunction.
For 5-(1H-Pyrazol-4-yl)pyrimidine, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed to achieve geometry optimization. This process computationally "builds" the molecule and adjusts the positions of its atoms until the lowest energy conformation (the most stable structure) is found. The output provides key data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. Comparing these calculated parameters with experimental data from techniques like X-ray crystallography, if available for related structures, helps validate the chosen theoretical model.
Table 1: Illustrative Data from DFT Geometry Optimization for this compound This table illustrates the type of data that would be generated from a DFT geometry optimization. Specific values are dependent on the chosen computational level.
| Parameter | Atoms Involved | Calculated Value |
| Bond Lengths (Å) | ||
| C-C (in pyrimidine) | Calculated Value | |
| C-N (in pyrimidine) | Calculated Value | |
| C-C (in pyrazole) | Calculated Value | |
| C-N (in pyrazole) | Calculated Value | |
| C-C (inter-ring) | Calculated Value | |
| **Bond Angles (°) ** | ||
| N-C-N (in pyrimidine) | Calculated Value | |
| C-N-C (in pyrazole) | Calculated Value | |
| Dihedral Angles (°) | ||
| Pyrimidine-Pyrazole | Calculated Value |
Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive and can be easily excited, which is relevant for its optical and electronic properties. For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. Typically, the HOMO is located on the more electron-rich portions of the molecule, while the LUMO resides on the electron-deficient areas. This analysis helps predict how the molecule will interact with other reagents.
Table 2: Illustrative FMO Data for this compound This table shows the kind of information derived from an FMO analysis.
| Parameter | Description | Predicted Outcome for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Calculated Value (eV) |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Calculated Value (eV) |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Calculated Value (eV) - Indicates molecular reactivity and stability. |
| HOMO Distribution | Region of highest electron density (electron-donating sites) | Likely distributed across the π-systems of the pyrazole (B372694) and pyrimidine (B1678525) rings. |
| LUMO Distribution | Region of lowest electron density (electron-accepting sites) | Likely distributed across the π-systems, particularly on the electron-deficient pyrimidine ring. |
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the sites of electrophilic and nucleophilic attack.
In an MEP map, regions of negative potential (typically colored red to yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the nitrogen atoms of both the pyrimidine and pyrazole rings due to their lone pairs of electrons, identifying them as key sites for hydrogen bonding and coordination. The hydrogen atom attached to the pyrazole nitrogen would likely show a region of positive potential.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and anti-bonding orbitals.
Nonlinear Optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in optoelectronics and photonics. Computational methods can predict a molecule's NLO properties by calculating its polarizability (α) and first-order hyperpolarizability (β).
Molecules with significant NLO properties often possess a "push-pull" electronic structure, featuring electron-donating and electron-accepting groups connected by a π-conjugated system. While this compound itself is not a classic push-pull system, its conjugated π-electron framework suggests it could be a scaffold for designing NLO materials. DFT calculations can predict the components of the polarizability and hyperpolarizability tensors. A large calculated β value would indicate significant NLO potential.
Table 3: Illustrative NLO Properties for this compound This table exemplifies the parameters calculated to predict NLO activity.
| Parameter | Symbol | Description | Predicted Value |
| Dipole Moment | μ | Measures the polarity of the molecule. | Calculated Value (Debye) |
| Mean Polarizability | ⟨α⟩ | Measures the molecule's response to an external electric field. | Calculated Value (a.u.) |
| First-order Hyperpolarizability | βtot | Quantifies the second-order NLO response. | Calculated Value (a.u.) |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While quantum chemical calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations study the physical movements of atoms and molecules over time. MD simulations are invaluable for understanding the conformational flexibility of a molecule and the influence of its environment, such as a solvent.
For this compound, an MD simulation would place the molecule in a simulated box, often filled with water molecules, and calculate the forces between atoms using a force field. The simulation would then track the atomic trajectories over a period (e.g., nanoseconds). This allows for the exploration of different rotational conformations (rotamers) around the single bond connecting the pyrazole and pyrimidine rings. The simulation can reveal the most stable conformations in a solution, the dynamics of solvent molecules around the solute, and the formation of hydrogen bonds, providing a more realistic picture of the molecule's behavior in a biological or chemical system.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the spectroscopic properties of heterocyclic compounds, including pyrazole and pyrimidine derivatives. These theoretical calculations provide valuable insights into the electronic structure and vibrational modes of molecules, which can be correlated with experimental spectroscopic data to confirm molecular structures.
In the study of novel pyrazolopyranopyrimidine derivatives, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been employed to determine geometrical parameters, molecular orbital energies, and to predict spectral data. The calculated results have shown good agreement with experimental data obtained from 1H and 13C NMR spectroscopy and single-crystal X-ray diffraction. This correlation between theoretical and experimental values is crucial for validating the proposed structures of newly synthesized compounds.
For instance, in the characterization of new pyrazolo[3,4-d]pyrimidine derivatives, DFT calculations using the B3LYP hybrid functional with a 6-311++G(d,p) basis set were utilized to accurately model geometrical parameters. The optimized molecular structures were then compared with data from X-ray crystallography, showing a high degree of concordance. This synergy between computational and experimental techniques provides a robust framework for structural elucidation.
The following table presents a representative comparison of selected experimental and calculated geometrical parameters for a pyrazolo[3,4-d]pyrimidine derivative, illustrating the accuracy of the theoretical models.
| Parameter | Experimental Value (Å/°) | Calculated Value (Å/°) |
| C1-O1 Bond Length | 1.239 | 1.224 |
| C-N Bond Length (pyrimidine) | 1.375 | 1.378 |
| C-C Bond Length (pyrazole) | 1.402 | 1.400 |
| Dihedral Angle (pyrazole-phenyl) | 5.29 | - |
Data adapted from studies on 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
Furthermore, time-dependent DFT (TD-DFT) is often used to predict the electronic absorption spectra (UV-Vis) of such compounds. Theoretical investigations into the spectroscopic properties of triazolo pyrimidine derivatives in the ultraviolet-visible region have demonstrated the influence of solvent polarity on the UV-Vis spectra, which is a critical parameter in experimental measurements.
Computational Studies of Reaction Mechanisms and Transition States
Computational studies are pivotal in elucidating the mechanisms of chemical reactions involving pyrazole and pyrimidine systems. By mapping the potential energy surface, researchers can identify intermediates, transition states, and determine the most energetically favorable reaction pathways.
For example, in the synthesis of pyrazolo[3,4-d]pyrimidines, a plausible reaction mechanism can be proposed and computationally investigated. Mechanistic studies have demonstrated that the formation of these fused heterocyclic systems can proceed through intermediates like 4-(iminomethyl)-1H-pyrazol-5-yl-formamidine. DFT calculations can be employed to model the energetics of each step, including the identification of transition states.
In a study on the acylation of polyamines with a pyrazolone (B3327878) derivative, DFT calculations (M06-2X/6-311+G(d,p)//M06-2X/6-31G(d,p)) were used to investigate the reaction mechanism. The calculations revealed a two-step process involving an acylation step and a proton-transfer step, with the former being the rate-limiting step. Such computational insights are crucial for understanding reaction kinetics and selectivity.
The following table provides a hypothetical representation of calculated activation energies for a reaction step in the formation of a pyrazolo[3,4-d]pyrimidine derivative, illustrating the kind of data generated from these computational studies.
| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Cyclization | -15.2 | 5.8 | -25.6 | 21.0 |
This data is illustrative and based on general principles of computational reaction mechanism studies.
Furthermore, computational analysis of transition states can explain regioselectivity in reactions. For instance, in the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives, it was found that one transition state was energetically more favored than a competing transition state by 7.36 kcal/mol, thus explaining the observed product distribution. The Gibbs free energy of the final step was also lower for the favored product, further supporting the proposed mechanism. These computational models provide a detailed understanding of the factors controlling chemical reactions at a molecular level.
Structure Activity Relationship Sar and Molecular Interaction Studies of 5 1h Pyrazol 4 Yl Pyrimidine Derivatives
Design Principles for Modulating Biological Target Interactions
The design of 5-(1H-Pyrazol-4-yl)pyrimidine derivatives is often guided by a strategy of mimicking the interactions of endogenous ligands with their target proteins. For instance, in the development of kinase inhibitors, this scaffold serves as a versatile framework that can be modified to interact with the ATP-binding pocket of kinases. nih.gov The pyrazolopyrimidine core is adept at forming key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. nih.gov
A common design principle involves introducing substituents at various positions on both the pyrazole (B372694) and pyrimidine (B1678525) rings to exploit specific sub-pockets within the target's active site. nih.gov For example, in the design of IRAK4 inhibitors, hydrogen-bond donors were strategically placed at the 5-position of the pyrazolopyrimidine ring to engage with the carboxylate of Asp329, thereby enhancing potency. nih.gov Another key strategy is the bioisosteric replacement of moieties to improve physicochemical properties and target selectivity. The substitution of a phenylsulfonamide group with pyrazole derivatives led to the discovery of a new class of potent CDK2 inhibitors. mdpi.com
Rational drug design is further aided by structure-based approaches, where the crystal structure of the target protein informs the design of complementary ligands. This was demonstrated in the development of inhibitors for microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), where the barbituric acid "head" was retained to maintain a crucial hydrogen bond with Ser127, while substituents on the pyrazole ring were designed to occupy hydrophobic pockets. nih.gov
Systematic SAR Analysis on Substituent Patterns of the Pyrimidine Ring
Systematic modifications of the pyrimidine ring in this compound derivatives have yielded significant insights into the structure-activity relationship. The nature and position of substituents on this ring can profoundly impact biological activity. nih.gov
In the context of IRAK4 inhibitors, derivatization at the 5-position of the pyrazolo[1,5-a]pyrimidine (B1248293) core was a key focus. The introduction of various amines at this position, achieved through SNAr reaction of a 5-chloro intermediate, allowed for rapid exploration of the SAR. nih.gov It was found that while diamines at this position significantly improved intrinsic potency, they also contributed to poor membrane permeability. nih.gov This highlights a common challenge in drug design: balancing potency with desirable pharmacokinetic properties.
For CDK2 inhibitors, the substitution pattern on the pyrimidine ring was also critical. The presence of a fluorine atom at the 5-position of the pyrimidine ring was a feature of a potent lead compound. mdpi.com Further exploration of substituents at this and other positions on the pyrimidine ring is a common strategy to fine-tune the inhibitory activity and selectivity of these compounds. nih.gov
Table 1: Effect of Pyrimidine Ring Substituents on Biological Activity
| Compound Series | Target | Key Pyrimidine Substituent Position | Observed Effect on Activity |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine-3-carboxamides | IRAK4 | 5-position | Introduction of diamines increased potency but decreased permeability nih.gov |
Influence of Substituents on the Pyrazole Ring on Molecular Recognition and Binding
The substituents on the pyrazole ring of this compound derivatives play a crucial role in molecular recognition and binding affinity. SAR studies have shown that even subtle changes to the pyrazole moiety can lead to significant differences in biological activity. dntb.gov.ua
In the development of mPGES-1 inhibitors, substituents at the 1 and 3-positions of the pyrazole ring were designed to occupy hydrophobic pockets. nih.gov A substituted phenyl group at the 1-position occupied a hydrophobic groove, while another at the 3-position fit into a smaller hydrophobic pocket. nih.gov The size of the substituent at the 3-position was found to be critical, with bulky groups being less favorable due to the limited size of the pocket. nih.gov
For a series of CDK2 inhibitors, the topology of the pyrazole ring at the C4 position of the pyrimidine was investigated. A 1-methyl-1H-pyrazol-4-yl group was found to be important for activity. mdpi.com When the attachment point was changed to the 5-position of the pyrazole, a significant decrease in CDK2 inhibitory activity was observed. mdpi.com Similarly, N-alkylation or changing the topology of the pyrazole ring at the C2-NH position of the pyrimidine was detrimental to both CDK2 inhibition and antiproliferative activity. mdpi.com
Table 2: Impact of Pyrazole Ring Modifications on Inhibitory Activity
| Compound Series | Target | Pyrazole Ring Modification | Outcome |
|---|---|---|---|
| Methylene-pyrimidine-triones | mPGES-1 | Bulky substituent at pyrazole-3-position | Decreased inhibitory activity nih.gov |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Change of pyrazole attachment from C4 to C5 | 18-fold reduction in CDK2 inhibition mdpi.com |
Investigating Binding Modes and Ligand-Target Interactions via Molecular Docking Simulations
Molecular docking simulations are a powerful tool for visualizing and understanding the binding modes of this compound derivatives within the active sites of their biological targets. These computational studies provide valuable insights into the specific ligand-target interactions that govern inhibitory activity. mdpi.com
Docking studies of pyrazolo[1,5-a]pyrimidine derivatives with PI3Kδ have shown that the scaffold can fit into the binding site, with substituents at the C5 position extending into the solvent-exposed region, which can improve solubility and potency. nih.gov In the case of mPGES-1 inhibitors, docking revealed that the compounds bind in a region similar to that of the natural substrate, with specific hydrophobic and polar interactions contributing to binding affinity. nih.gov
For pyrazolo[3,4-d]pyrimidine derivatives targeting Bcl-2, docking studies revealed that a key hydrogen bond between the pyrazolo nucleus and Lys116, along with hydrophobic interactions, were crucial for binding. mdpi.com These simulations can guide the design of new derivatives with improved binding characteristics.
Molecular docking studies have been instrumental in identifying key amino acid residues and interaction hotspots within the binding sites of target proteins that are critical for the binding of this compound derivatives.
For IRAK4 inhibitors, an X-ray co-crystal structure revealed that the pyrazolopyrimidine core interacts with the gatekeeper residue Tyr262. nih.gov The amino groups on a cyclohexane substituent form hydrogen bonds with Asn316 and Asp329. nih.gov In the case of mPGES-1 inhibitors, Ser127 was identified as a key residue, forming a hydrogen bond with the barbituric acid portion of the inhibitor. nih.gov
A detailed analysis of the interactions observed in molecular docking simulations reveals the importance of both hydrogen bonding and hydrophobic interactions in the binding of this compound derivatives.
Hydrogen bonds often provide the directional interactions that anchor the ligand in the active site. For example, the amide oxygen of a pyrazolopyrimidine carboxamide forms a single polar hinge interaction with the backbone NH of Met265 in IRAK4. nih.gov
Analysis of Enzymatic Inhibition Mechanisms at a Molecular Level
The inhibitory mechanism of this compound derivatives often involves competitive inhibition, where the compound competes with the endogenous substrate for binding to the enzyme's active site. nih.gov This is particularly true for kinase inhibitors, which are frequently designed to be ATP-competitive. nih.gov
The pyrazolopyrimidine scaffold is well-suited to mimic the purine (B94841) ring of ATP and form similar hydrogen bonding interactions with the kinase hinge region. nih.gov By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways.
In some cases, these derivatives can act as multi-target inhibitors, affecting several enzymes involved in a particular disease pathway. For instance, some phenylpyrazolo[3,4-d]pyrimidine-based analogs have shown inhibitory effects on EGFR, VEGFR2, and Topoisomerase-II, suggesting a complex mechanism of anticancer activity. mdpi.com The ability to target multiple enzymes can be advantageous in treating complex diseases like cancer.
Characterization of ATP-Competitive and Allosteric Inhibition Modes
Derivatives of the this compound core predominantly function as ATP-competitive inhibitors. This mode of action is characterized by the inhibitor binding to the ATP-binding pocket of the kinase, thereby preventing the natural substrate, ATP, from binding and initiating the phosphorylation cascade.
The pyrazolo[1,5-a]pyrimidine scaffold, a related structure, is known to mimic the adenine base of ATP, allowing it to interact with the hinge region of the kinase's active site. This interaction is a hallmark of many ATP-competitive kinase inhibitors. For instance, studies on 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives as IRAK4 inhibitors have confirmed their ATP-competitive nature. Molecular docking studies of these compounds within the IRAK4 active site reveal key interactions with hinge region residues, a characteristic feature of ATP-competitive binding.
While the broader class of pyrazolo[1,5-a]pyrimidines has been reported to exhibit both ATP-competitive and allosteric inhibition, specific evidence for allosteric inhibition by derivatives of the core this compound scaffold is not extensively documented in the current literature. Allosteric inhibitors function by binding to a site on the kinase distinct from the ATP-binding pocket, inducing a conformational change that inactivates the enzyme. The development of such inhibitors is an area of growing interest due to their potential for higher selectivity. However, for the this compound series, the overwhelming body of evidence points towards an ATP-competitive mechanism of action.
Specificity and Selectivity Profiling Against Kinase Families
The selectivity of kinase inhibitors is a critical determinant of their therapeutic potential, as off-target effects can lead to toxicity. Derivatives of this compound have been profiled against various kinase families to ascertain their specificity.
IRAK4: A significant focus of research has been on the inhibition of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways. A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides demonstrated excellent potency and selectivity for IRAK4. One lead compound from this series exhibited over 100-fold selectivity against 89% of the kinases in a panel of 101 kinases. Further optimization led to compounds with even greater selectivity.
EGFR and VEGFR: The pyrazolo[3,4-d]pyrimidine scaffold, a closely related isomer, has been investigated for its activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Certain derivatives have shown potent inhibition of both wild-type and mutant forms of EGFR, as well as VEGFR2. These findings suggest that the broader pyrazolopyrimidine class has potential as anti-angiogenic and anti-cancer agents. For the specific this compound core, detailed and direct selectivity profiling against a broad panel including EGFR and VEGFR is less consistently reported in single studies.
PI3Kδ: The phosphoinositide 3-kinase (PI3K) family is another important target in cancer and inflammatory diseases. Research into pyrazolo[1,5-a]pyrimidine derivatives has led to the discovery of selective inhibitors of the PI3Kδ isoform. These inhibitors achieve selectivity through specific interactions within the affinity pocket of PI3Kδ.
Src and Akt: While Src and Akt are critical kinases in cancer signaling, comprehensive selectivity profiling of this compound derivatives against these specific kinases is not as extensively detailed as for IRAK4. General kinase panel screenings of some derivatives provide an indication of their broader selectivity, but targeted studies on Src and Akt inhibition by this specific scaffold are less common.
The following table summarizes the inhibitory activities of representative this compound derivatives against various kinases.
| Compound Series | Target Kinase | IC50 / Ki | Selectivity Highlights |
| 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides | IRAK4 | Nanomolar range | >100-fold selective against a large panel of kinases. |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Low nanomolar Ki | Degree of selectivity over other CDKs. |
| Pyrazolo[3,4-d]pyrimidine derivatives | EGFR | Low nanomolar IC50 | Potent against both wild-type and T790M mutant EGFR. |
| Pyrazolo[3,4-d]pyrimidine derivatives | VEGFR2 | Nanomolar range | Dual inhibition of EGFR and VEGFR2 observed in some series. |
| Indol-4-yl-pyrazolo[1,5-a]pyrimidines | PI3Kδ | Low nanomolar IC50 | High selectivity against other PI3K isoforms. |
This table is a compilation of data from various studies on different, but structurally related, pyrazolopyrimidine scaffolds and is intended to be illustrative of the potential of the broader class.
Modulation of Cellular Pathways through Molecular Interaction Studies (excluding phenotypic/efficacy data)
The inhibition of specific kinases by this compound derivatives leads to the modulation of downstream cellular signaling pathways. Molecular interaction studies have provided insights into how these compounds interfere with these pathways at a molecular level.
The most well-characterized example is the inhibition of the IRAK4 signaling pathway. IRAK4 is a critical component of the Myddosome complex, which is formed upon activation of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R). IRAK4 autophosphorylation is a key initial step that leads to the subsequent phosphorylation and activation of IRAK1, triggering a downstream cascade that culminates in the activation of transcription factors like NF-κB and AP-1, and the production of pro-inflammatory cytokines.
Molecular docking and structural biology studies of this compound-based IRAK4 inhibitors have revealed the precise molecular interactions that underpin their inhibitory activity. These compounds typically form hydrogen bonds with the hinge region of the IRAK4 kinase domain, a critical interaction for ATP-competitive inhibitors. For example, specific residues in the hinge region of IRAK4, are often involved in these interactions. By occupying the ATP-binding site, these inhibitors prevent the conformational changes required for IRAK4 activation and subsequent signal transduction. This direct inhibition of IRAK4's kinase activity effectively blocks the entire downstream signaling cascade, preventing the phosphorylation of IRAK1 and the subsequent activation of inflammatory pathways.
While the modulation of other pathways by this scaffold is less detailed, their demonstrated activity against kinases like EGFR and PI3Kδ implies a corresponding impact on pathways regulated by these enzymes, such as the MAPK/ERK and PI3K/Akt/mTOR pathways, respectively. The molecular interactions within the ATP-binding sites of these kinases would similarly prevent their catalytic function and disrupt the associated signaling networks.
Emerging Research Frontiers and Strategic Applications of 5 1h Pyrazol 4 Yl Pyrimidine in Chemical Science
Role as a Privileged Scaffold in Advanced Chemical Biology and Drug Discovery Research
The 5-(1H-Pyrazol-4-yl)pyrimidine framework is recognized as a "privileged scaffold" in the fields of chemical biology and drug discovery. mdpi.com Privileged scaffolds are molecular structures that can bind to a variety of biological targets, making them valuable starting points for the development of new therapeutic agents. mdpi.com The pyrazole (B372694) and pyrimidine (B1678525) rings, both individually and when fused, are key components in numerous approved drugs and bioactive molecules. nih.govsemanticscholar.orgresearchgate.net
The versatility of the pyrazolopyrimidine core allows for extensive chemical modifications, enabling the creation of large libraries of compounds with diverse biological activities. nih.govnih.gov This structural adaptability is crucial for exploring structure-activity relationships (SAR), which are essential for optimizing the potency and selectivity of drug candidates. nih.govresearchgate.netacs.org Pyrazolopyrimidines are considered purine (B94841) analogs and have been investigated as antimetabolites in various biochemical reactions. ekb.eg Their ability to mimic the structure of endogenous purines allows them to interact with a wide range of biological targets, including protein kinases, which are often dysregulated in diseases like cancer. nih.govresearchgate.net
Derivatives of the pyrazole scaffold have demonstrated a wide spectrum of therapeutic activities, and many are in preclinical and clinical development. nih.govsemanticscholar.org The fusion of the pyrazole ring with a pyrimidine ring, as seen in pyrazolo[1,5-a]pyrimidines, results in a bicyclic system that has become a cornerstone in medicinal chemistry, particularly in oncology. nih.gov The structural features of this scaffold provide a solid foundation for drug development and offer numerous opportunities for the discovery of new therapeutics for a wide array of diseases. nih.gov
Development of Chemical Probes for Investigating Biological Systems
Small-molecule probes are essential tools for perturbing and studying biological systems, offering insights that are distinct from other experimental methods. nih.gov The development of such probes has been a significant focus of chemical biology, aiming to illuminate biological pathways and validate new therapeutic targets. nih.govchemscene.com The this compound scaffold, with its versatile and tunable properties, is a promising candidate for the development of novel chemical probes.
While the direct application of this compound as a chemical probe is an emerging area, the photophysical properties of related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives suggest their potential in this domain. rsc.org Fluorescent molecules are critical for studying the dynamics of intracellular processes. rsc.org The development of probes based on the pyrazolopyrimidine core could enable real-time imaging of specific biological markers, providing valuable information for diagnosis and therapy. nih.gov For instance, optical probes can be designed to monitor cellular events like apoptosis or changes in redox states within living organisms. nih.gov The adaptability of the pyrazolopyrimidine scaffold allows for the incorporation of functionalities that can respond to specific biological stimuli, making it a suitable platform for creating targeted and activatable probes.
Rational Design of Novel Pharmacophores Based on the this compound Core
The rational design of novel pharmacophores is a cornerstone of modern drug discovery, and the this compound core serves as an excellent starting point for such endeavors. nih.govnih.gov A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The pyrazolopyrimidine scaffold provides a rigid and well-defined three-dimensional structure that can be systematically modified to explore these interactions. researchgate.net
Structure-activity relationship (SAR) studies are central to this process. By synthesizing and evaluating a focused library of analogs, researchers can identify the key structural features required for a desired biological activity. nih.govacs.org For example, in the development of antitubercular agents based on a pyrazolo[1,5-a]pyrimidin-7(4H)-one core, SAR studies revealed that modifications at different positions on the ring system had a significant impact on potency. nih.govacs.org Similarly, the design of inhibitors for enzymes like microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) has utilized the 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione scaffold as a lead for rational design. nih.govnih.gov
The process often involves computational methods, such as molecular docking, to predict how different derivatives will bind to the active site of a target protein. ekb.egresearchgate.net This in silico approach, combined with chemical synthesis and biological testing, allows for a more efficient and targeted exploration of the chemical space around the pyrazolopyrimidine core, leading to the discovery of novel and potent pharmacophores. researchgate.netresearchgate.net
Applications in Materials Science and Crystal Engineering
Beyond its applications in the life sciences, the this compound scaffold and its derivatives are gaining attention in the fields of materials science and crystal engineering due to their unique structural and photophysical properties. nih.gov
Photophysical Properties and Fluorophore Development
Pyrazolo[1,5-a]pyrimidines have emerged as an attractive class of fluorophores due to their small size, efficient synthesis, and tunable fluorescence properties, including high quantum yields and excellent photostability. rsc.org The photophysical characteristics of these compounds can be finely tuned through chemical modification of the core structure. rsc.org For example, the introduction of electron-donating groups at specific positions on the fused ring system can significantly enhance both absorption and emission properties. rsc.org
The versatility of the pyrazolopyrimidine core allows for the incorporation of various functional groups, leading to a diverse range of fluorophores with tailored properties. nih.gov This makes them promising candidates for applications in organic light-emitting diodes (OLEDs), chemosensors, and bioimaging. rsc.org The stability and performance of some pyrazolo[1,5-a]pyrimidine-based fluorophores are comparable to commercially available probes. rsc.org
Crystal Engineering for Functional Materials
Crystal engineering focuses on the rational design of crystalline solids with desired physical and chemical properties. The rigid and planar structure of the pyrazolo[1,5-a]pyrimidine core makes it an excellent building block for crystal engineering. nih.gov The nature and position of substituents on the pyrazolopyrimidine ring system can influence the intermolecular interactions, such as hydrogen bonding and π-π stacking, which in turn dictate the molecular packing in the solid state. rsc.org
By carefully selecting substituents, it is possible to control the crystal packing arrangement, leading to materials with specific functionalities. For instance, different substitution patterns can favor parallel or antiparallel molecular organization, which can impact the solid-state emission properties of the material. rsc.org This control over the solid-state architecture opens up possibilities for designing functional materials for applications in optics, electronics, and sensing.
Future Directions in Synthetic Innovation and Functional Diversification for Enhanced Utility
The continued exploration of the this compound scaffold holds significant promise for both fundamental research and practical applications. Future efforts will likely focus on synthetic innovation to create more diverse and complex derivatives, as well as on expanding the functional applications of these compounds.
Advances in synthetic organic chemistry are expected to provide new and more efficient methods for the synthesis and functionalization of the pyrazolopyrimidine core. nih.govnih.gov This includes the development of novel multicomponent reactions, catalytic C-H activation strategies, and late-stage functionalization techniques. nih.gov Such innovations will enable the rapid generation of large and diverse libraries of pyrazolopyrimidine derivatives for high-throughput screening against a wide range of biological and material-based targets.
The functional diversification of the this compound scaffold is another key area for future research. In drug discovery, there is a growing interest in developing covalent inhibitors and allosteric modulators, and the pyrazolopyrimidine core could be adapted for these purposes. nih.gov In materials science, the focus will be on designing novel pyrazolopyrimidine-based materials with enhanced photophysical properties, such as stimuli-responsive fluorescence and aggregation-induced emission. The integration of pyrazolopyrimidine units into polymers and metal-organic frameworks could also lead to new functional materials with unique properties.
Q & A
Basic: What are the common synthetic routes for 5-(1H-Pyrazol-4-yl)pyrimidine, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves cyclocondensation or functionalization of pyrazole and pyrimidine precursors. Key methods include:
- Acid-catalyzed cyclization : Using glacial acetic acid (AcOH) in ethanol under reflux (e.g., Scheme 2, ) .
- Phosphoryl chloride (POCl₃) activation : For chlorination or dehydration steps in DMF at 0–60°C (Scheme 2, ) .
- Ammonium acetate (NH₄OAc) in AcOH : For introducing nitrogen-containing groups at 108°C (Scheme 3, ) .
Yield optimization depends on solvent polarity, temperature gradients, and stoichiometric ratios. For example, POCl₃ (4.00 equiv.) in DMF maximizes electrophilic substitution efficiency .
Basic: What analytical techniques are critical for confirming the structure of this compound derivatives?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR resolves pyrazole/pyrimidine ring substitution patterns (e.g., coupling constants for adjacent protons) .
- X-ray crystallography : Validates spatial arrangement, as seen in structural studies of related pyrimidine analogs () .
- HPLC-MS : Ensures purity (>95%) and confirms molecular ion peaks .
- IR spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹) .
Advanced: How can researchers resolve discrepancies in reported synthetic yields for this compound?
Answer:
Discrepancies often arise from variations in:
- Reagent purity : Impurities in POCl₃ or AcOH alter reaction kinetics .
- Solvent ratios : Ethanol/water (4:1 v/v) vs. pure ethanol affects solubility and intermediate stability .
- Catalyst traces : Residual DMF in POCl₃-mediated reactions can accelerate side reactions .
Mitigation : Conduct controlled experiments with standardized reagents and replicate conditions from conflicting studies (e.g., compare vs. 5) . Use DOE (Design of Experiments) to isolate variables .
Advanced: What computational strategies predict the biological activity of this compound derivatives?
Answer:
- Molecular docking : Tools like AutoDock (Trott & Olson, 2010) model interactions with target proteins (e.g., kinases) .
- QSAR modeling : Correlates substituent electronic parameters (Hammett constants) with activity trends .
- DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., Hamza et al., 2010, using Gaussian for transition-state analysis) .
Validation : Cross-reference computational results with in vitro assays (e.g., enzyme inhibition in ) .
Advanced: How to design a structure-activity relationship (SAR) study for pyrazole-pyrimidine hybrids?
Answer:
- Core modifications : Introduce substituents at pyrazole N1/C4 or pyrimidine C2/C5 to assess steric/electronic effects ( ) .
- Bioisosteric replacements : Swap pyrimidine with triazole () or morpholine () to probe binding pocket compatibility .
- Pharmacophore mapping : Use crystallographic data (e.g., PDB 3JA in ) to identify critical hydrogen-bonding motifs .
Experimental workflow : Synthesize derivatives → test in target assays (e.g., kinase inhibition) → apply multivariate regression for SAR .
Advanced: What experimental design principles optimize reaction conditions for novel derivatives?
Answer:
- Factorial design : Vary temperature, solvent polarity, and catalyst loading to identify optimal parameters () .
- Response surface methodology (RSM) : Models nonlinear relationships (e.g., yield vs. POCl₃ concentration) .
- High-throughput screening : Use parallel reactors to test >50 conditions/day (e.g., ’s enzyme-etching protocol adapted for synthesis) .
Basic: How to troubleshoot low yields in pyrazole-pyrimidine coupling reactions?
Answer:
- Purify intermediates : Chromatography or recrystallization removes byproducts ( ) .
- Monitor reaction progress : TLC or in situ IR detects stalled reactions early .
- Adjust pH : Acidic conditions (e.g., AcOH) stabilize protonated intermediates in cyclization steps .
Advanced: What mechanistic insights explain regioselectivity in pyrimidine functionalization?
Answer:
- Electrophilic aromatic substitution (EAS) : Pyrimidine C5 is more reactive due to electron-withdrawing N atoms ( , Scheme 2) .
- Nucleophilic attack : Pyrazole N1 attacks electrophilic pyrimidine carbons under basic conditions () .
- Steric effects : Bulky substituents at pyrazole C4 direct reactions to less hindered pyrimidine positions ( ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
